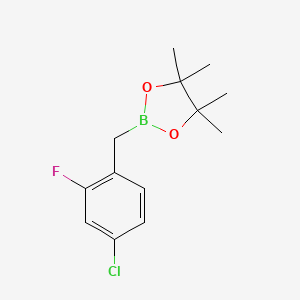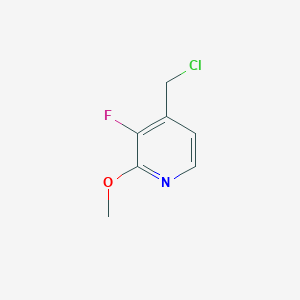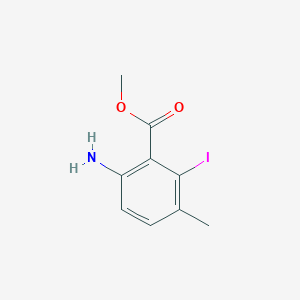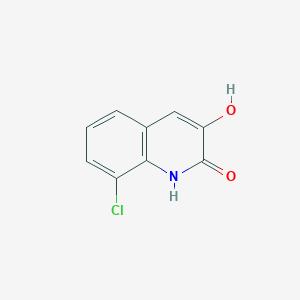
8-Chloro-3-hydroxyquinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Chloro-3-hydroxyquinolin-2(1H)-one is an organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry This compound features a chlorine atom at the 8th position, a hydroxyl group at the 3rd position, and a keto group at the 2nd position of the quinoline ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-3-hydroxyquinolin-2(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 8-chloro-2-aminobenzophenone with ethyl formate under basic conditions. The reaction typically proceeds as follows:
Starting Materials: 8-Chloro-2-aminobenzophenone and ethyl formate.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium ethoxide or potassium carbonate.
Procedure: The starting materials are mixed in an appropriate solvent, such as ethanol or methanol, and heated to reflux. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality.
化学反应分析
Types of Reactions
8-Chloro-3-hydroxyquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The keto group can be reduced to form a hydroxyquinoline derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学研究应用
8-Chloro-3-hydroxyquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 8-Chloro-3-hydroxyquinolin-2(1H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in microbial growth, leading to its antimicrobial properties. The exact pathways and molecular targets can vary based on the specific context of its use.
相似化合物的比较
Similar Compounds
8-Chloroquinoline: Lacks the hydroxyl and keto groups, leading to different chemical properties and applications.
3-Hydroxyquinolin-2(1H)-one:
8-Chloro-2-quinolinone: Lacks the hydroxyl group, affecting its chemical behavior and applications.
Uniqueness
8-Chloro-3-hydroxyquinolin-2(1H)-one is unique due to the presence of both the chlorine atom and the hydroxyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C9H6ClNO2 |
|---|---|
分子量 |
195.60 g/mol |
IUPAC 名称 |
8-chloro-3-hydroxy-1H-quinolin-2-one |
InChI |
InChI=1S/C9H6ClNO2/c10-6-3-1-2-5-4-7(12)9(13)11-8(5)6/h1-4,12H,(H,11,13) |
InChI 键 |
VGEABQRORWAAST-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)Cl)NC(=O)C(=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 6-chloro-2-methyl-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B13677555.png)
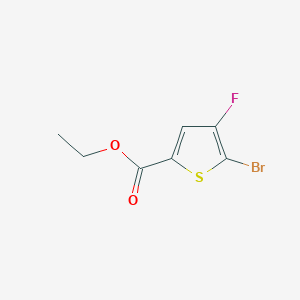


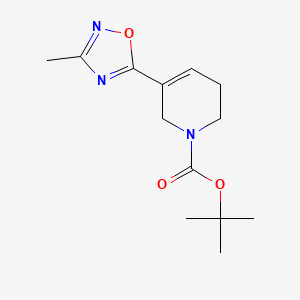
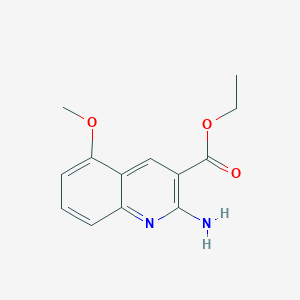
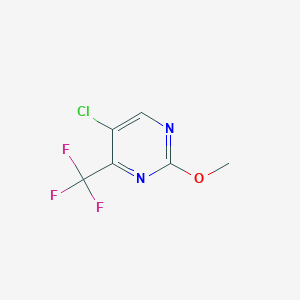
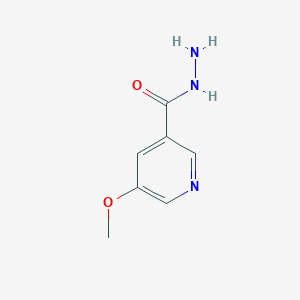
![6-Fluoro-8-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13677601.png)

